molecular formula C10H14ClNO2 B8152883 3-Chloro-5-(2-ethoxyethoxy)aniline

3-Chloro-5-(2-ethoxyethoxy)aniline

Cat. No.: B8152883
M. Wt: 215.67 g/mol
InChI Key: JRMUHOUVIWUSSD-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-ethoxyethoxy)aniline is an organic compound with the molecular formula C10H14ClNO2 It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom and an ethoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2-ethoxyethoxy)aniline typically involves the reaction of 3-chloroaniline with ethylene glycol monoethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as copper powder, to facilitate the substitution reaction. The reaction mixture is heated to a temperature of around 100-150°C to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2-ethoxyethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

3-Chloro-5-(2-ethoxyethoxy)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2-ethoxyethoxy)aniline involves its interaction with specific molecular targets. The chlorine and ethoxyethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(2-ethoxyethoxy)aniline is unique due to the presence of both chlorine and ethoxyethoxy groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

3-chloro-5-(2-ethoxyethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2/c1-2-13-3-4-14-10-6-8(11)5-9(12)7-10/h5-7H,2-4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMUHOUVIWUSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC(=CC(=C1)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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